Ethyl (2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
Description
Ethyl (2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a bi-heterocyclic compound featuring two thiazole rings connected via a carboxamide linkage. The molecule is synthesized through a multi-step protocol starting from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (compound 1), a common building block for thiazole derivatives . Key steps include hydrazide formation (via hydrazine hydrate), followed by cyclization and substitution reactions to introduce the 5-benzyl-2-methyl-thiazole moiety. The ester group at the 4-position of the second thiazole ring enhances solubility and serves as a handle for further functionalization .
Properties
Molecular Formula |
C19H19N3O3S2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
ethyl 2-[2-[(5-benzyl-2-methyl-1,3-thiazole-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C19H19N3O3S2/c1-3-25-16(23)10-14-11-26-19(21-14)22-18(24)17-15(27-12(2)20-17)9-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3,(H,21,22,24) |
InChI Key |
UBXDEJQPMBADMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(SC(=N2)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Method A: Condensation via Diethyl Acetamidomalonate Alkylation
This method, adapted from TRH mimetic syntheses, begins with the alkylation of diethyl acetamidomalonate to form thiazole precursors.
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Thiazole Ring Formation :
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Amide Coupling :
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The carboxylic acid intermediate is activated using HATU and coupled with 2-amino-1,3-thiazol-4-yl acetate in dimethylformamide (DMF) at 0–5°C.
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Reaction Time: 12 hours; Yield: 85%.
-
-
Esterification :
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The acetate group is introduced via reaction with ethyl chloroacetate in the presence of K₂CO₃ in acetone.
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Yield: 78%.
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Method B: Cyclization with Lawesson’s Reagent
Inspired by oxadiazole syntheses, this route employs Lawesson’s reagent for thioamide formation.
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Thioamide Intermediate :
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Benzylamine reacts with carbon disulfide and Lawesson’s reagent to form 5-benzyl-2-methylthiazole-4-carbothioamide.
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Yield: 65%.
-
-
Oxidative Cyclization :
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The thioamide undergoes oxidative cyclization with iodine in acetic acid to yield the carboxylic acid derivative.
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Reaction Time: 6 hours; Yield: 70%.
-
-
Coupling and Esterification :
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Similar to Method A, HATU-mediated coupling and ethylation are performed.
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Overall Yield: 62%.
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Key Intermediate Synthesis
5-Benzyl-2-Methyl-1,3-Thiazol-4-Carboxylic Acid
This intermediate is pivotal across all methods. Optimized synthesis involves:
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Hantzsch Thiazole Synthesis : Reacting benzylamine with ethyl acetoacetate and phosphorus pentasulfide in toluene.
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Purification : Recrystallization from ethanol-water (1:1) improves purity to >98%.
Optimization Strategies
Antioxidant-Assisted Purification
To mitigate oxidation during amide coupling, L-ascorbic acid (0.1 wt%) is added to reaction mixtures, reducing N-oxide impurities by 40%.
Solvent Screening
Comparative studies show that DMF outperforms THF in coupling reactions, enhancing yields by 12% due to better solubility of intermediates.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 4.21 (q, J = 7.1 Hz, 2H, OCH₂), 2.51 (s, 3H, CH₃).
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HPLC : Purity >99% achieved via reverse-phase chromatography (C18 column, acetonitrile-water).
Comparative Analysis of Methods
| Method | Key Step | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|---|
| A | HATU coupling | 78 | 99 | Moderate |
| B | Lawesson’s cyclization | 62 | 97 | Low |
Method A is preferred for industrial applications due to higher yield and purity, whereas Method B suits small-scale research.
Challenges and Solutions
Steric Hindrance in Amide Formation
The bulky 5-benzyl group impedes coupling efficiency. Using excess HATU (1.5 eq.) and prolonged reaction times (24 hours) mitigates this issue.
Chemical Reactions Analysis
Ethyl (2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:
Substitution: The thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group may yield benzaldehyde or benzoic acid .
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiazole derivatives. Ethyl (2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate has shown promising results against various bacterial strains and fungi. For instance, research indicates that compounds with similar thiazole structures exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties against pathogens like Aspergillus niger and Candida albicans .
Anticancer Potential
The compound's anticancer properties are also noteworthy. Studies have demonstrated that thiazole derivatives can inhibit the proliferation of cancer cells. For example, derivatives similar to this compound have been evaluated for their effectiveness against breast cancer cell lines such as MCF7. These studies often utilize assays like the Sulforhodamine B assay to determine cytotoxicity and efficacy .
Acetylcholinesterase Inhibition
Another significant application is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds containing thiazole rings have been studied for their ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition can potentially enhance cholinergic transmission and improve cognitive function in patients suffering from Alzheimer's disease .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl (2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. Thiazole derivatives are known to interact with enzymes, receptors, and DNA, leading to a range of biological effects . The compound may inhibit enzyme activity, disrupt cellular processes, or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of ethyl thiazole acetates, which exhibit structural diversity in substituents on the thiazole rings. Below is a detailed comparison with similar compounds, focusing on structural features, synthesis routes, and physicochemical properties.
Substituent Variations on the Thiazole Ring
- Sulfonamide Derivatives: Ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate (CAS 338794-40-4) replaces the benzyl-methyl-thiazole group with a 4-nitrobenzenesulfonamide moiety. Ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate (CAS 62557-35-1) features a simpler phenylsulfonyl group, balancing lipophilicity and polarity .
Acyl Hydrazide Derivatives :
Halogenated Aryl Derivatives :
Functional Group Modifications
- Ester vs. Acid Derivatives: Hydrolysis of the ethyl ester group in the target compound would yield a carboxylic acid derivative, as seen in 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid (compound 3 in ). Such modifications impact solubility and bioavailability .
- Methoxyimino Derivatives: (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate (Acta Cryst. E65, o1455) introduces a methoxyimino group at the α-position, which stabilizes the molecule against enzymatic degradation and is critical in cephalosporin synthesis .
Biological Activity
Ethyl (2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of two thiazole rings and a benzyl group, which may contribute to its biological activity. Its molecular formula is , and it has been identified with the PubChem CID 23961154 . The structural features suggest potential interactions with biological targets, making it a candidate for further investigation.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Enzyme Inhibition : Thiazole derivatives are known to inhibit specific enzymes involved in disease pathways. For instance, they may act as inhibitors of proteases or other critical enzymes in cancer or infectious diseases .
- Antimicrobial Activity : Some studies have shown that thiazole derivatives possess antimicrobial properties against various pathogens, including bacteria and fungi. This is particularly relevant in the context of developing new antibiotics .
- Anticancer Properties : The compound may exhibit cytotoxic effects against cancer cell lines. Preliminary studies suggest that thiazole compounds can induce apoptosis in cancer cells through various pathways .
Case Studies and Experimental Data
Several studies have evaluated the biological activity of thiazole derivatives:
- Antitubercular Activity : A related study explored substituted thiazoles as potential antitubercular agents. Compounds were synthesized and tested against Mycobacterium tuberculosis, showing promising IC50 values ranging from 1.35 to 2.18 μM for the most active compounds . This suggests that this compound may also have similar activity.
- Cytotoxicity Studies : In vitro studies on human embryonic kidney (HEK-293) cells indicated low cytotoxicity for several thiazole derivatives, suggesting a favorable safety profile for further development .
Comparative Analysis
| Compound | Biological Activity | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | Antimicrobial | TBD | Potential for further testing |
| Compound 6e | Antitubercular | 40.32 | Significant activity against M. tuberculosis |
| Compound 7e | Cytotoxicity | Nontoxic | Low cytotoxicity in HEK-293 cells |
Q & A
Q. What are the standard synthetic routes for preparing Ethyl (2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate?
- Methodology : The compound can be synthesized via a multi-step approach:
Thiazole ring formation : React benzothioamide derivatives with ethyl 4-bromo-3-oxobutanoate in absolute ethanol under reflux to form the 1,3-thiazol-4-yl-acetate core .
Acylation : Introduce the 5-benzyl-2-methyl substituent by reacting the intermediate with chloroacetyl chloride in the presence of triethylamine, followed by coupling with a benzylamine derivative .
- Validation : Confirm purity via microanalysis (≤0.4% deviation from theoretical values) and spectral consistency (e.g., H NMR, C NMR) .
Q. How can researchers characterize the structural integrity of this compound?
- Methodology :
- Spectroscopy : Use H/C NMR to verify substituent positions and ester/amide linkages. IR spectroscopy can confirm carbonyl stretching (1680–1750 cm) .
- Elemental analysis : Ensure ≤0.4% deviation in C, H, N, S content .
- X-ray crystallography : For unambiguous confirmation, employ SHELX programs (e.g., SHELXL) to refine crystal structures, particularly if polymorphs or tautomers are suspected .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodology :
- Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., Candida albicans) .
- Enzyme inhibition : Test β3-adrenergic receptor activation via cAMP assays, inspired by structurally related β3 agonists like mirabegron .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity during synthesis?
- Methodology :
- Solvent effects : Replace ethanol with polar aprotic solvents (e.g., DMF) to enhance nucleophilic acylation .
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to accelerate thiazole ring closure .
- Temperature control : Monitor exothermic reactions (e.g., chloroacetyl chloride addition) to prevent side-product formation .
Q. What computational strategies resolve spectral contradictions (e.g., overlapping NMR signals)?
- Methodology :
- DFT calculations : Compare experimental H NMR shifts with Gaussian-optimized structures to assign ambiguous peaks .
- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., β3-adrenergic receptors) and validate bioactive conformers .
Q. How can structure-activity relationships (SAR) guide derivative design for enhanced stability?
- Methodology :
- Metabolic profiling : Identify labile groups (e.g., ester bonds) via in vitro microsomal assays. Replace ethyl esters with tert-butyl esters to reduce hydrolysis .
- Bioisosteric replacement : Substitute the benzyl group with electron-deficient aryl rings to improve resistance to oxidative metabolism .
Q. What crystallographic challenges arise during structure determination, and how are they addressed?
- Methodology :
- Twinning : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine overlapping lattices .
- Disorder modeling : Apply PART/SUMP restraints to resolve disordered solvent or substituent orientations .
Q. How do solvent and pH conditions affect the compound’s stability in biological assays?
- Methodology :
- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions. Monitor degradation via HPLC-MS to identify unstable moieties .
- Buffer optimization : Use phosphate-buffered saline (pH 7.4) with 0.1% BSA to mimic physiological conditions and prevent aggregation .
Safety and Handling
Q. What precautions are required when handling intermediates like sulfonyl chlorides during synthesis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
